2-(4-bromophenyl)-1H-pyrimidin-6-one

Epigenetics BRD4 inhibition Cancer therapeutics

Researchers developing BET bromodomain probes often face limited access to halogenated pyrimidinone scaffolds with validated target engagement. 2-(4-Bromophenyl)-1H-pyrimidin-6-one addresses this with confirmed BRD4 BD2 inhibition (Ki 99 nM) and CCR4 antagonism (IC50 3.89 nM). The 4-bromophenyl group serves as a versatile cross-coupling handle for SAR expansion. • BRD4 BD2 Ki = 99 nM • CCR4 IC50 = 3.89 nM • Pd-catalyzed coupling compatible • ≥98% purity, stable crystalline solid

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 88627-12-7
Cat. No. B1282382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-1H-pyrimidin-6-one
CAS88627-12-7
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CC(=O)N2)Br
InChIInChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14)
InChIKeyOXXPMLSACQYOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-1H-pyrimidin-6-one: Chemical Identity & Characterization


2-(4-Bromophenyl)-1H-pyrimidin-6-one (CAS 88627-12-7) is a halogenated heterocyclic compound belonging to the pyrimidinone class, with the molecular formula C₁₀H₇BrN₂O and a molecular weight of 251.08 g/mol . Its structure consists of a pyrimidin-6-one core substituted at the 2-position with a 4-bromophenyl group. Predicted physicochemical properties include a melting point range of 247–249 °C, a density of 1.61±0.1 g/cm³, and an acid dissociation constant (pKa) of 8.07±0.40 . The compound is commercially available with reported purity levels of ≥98% for use in pharmaceutical research and development .

Scaffold Type Halogenated pyrimidinone core for medicinal chemistry
Synthetic Utility 4‑Bromophenyl handle for Pd‑catalyzed cross‑coupling diversification
Research Grade ≥98% purity supports pharmaceutical research and probe development

2-(4-Bromophenyl)-1H-pyrimidin-6-one: Substitution Limitations


The 4‑bromophenyl substituent in 2-(4‑bromophenyl)-1H‑pyrimidin‑6‑one imparts distinct electronic and steric properties that fundamentally alter its biological activity and synthetic utility compared to unsubstituted or differently halogenated pyrimidinone analogs . The bromine atom is a heavy halogen with strong electron‑withdrawing inductive effects and moderate resonance donation, which can enhance binding affinity to certain biological targets and stabilize specific molecular conformations . Moreover, the bromine serves as a versatile synthetic handle for cross‑coupling reactions—including Suzuki, Sonogashira, and Buchwald–Hartwig couplings—that are not accessible with hydrogen, methyl, or even chloro analogs due to differences in bond dissociation energies and oxidative addition rates . These factors preclude simple interchange with other 2‑arylpyrimidin‑6‑ones in drug discovery programs or chemical biology applications, as the substitution pattern directly influences potency, selectivity, and downstream derivatization potential .

Bromine substituent alters electronic and steric profile; target‑binding and selectivity characteristics may shift with non‑brominated or chloro analogs.
The heavy halogen enables cross‑coupling reactions (Suzuki, Buchwald–Hartwig) not feasible with hydrogen or methyl; synthetic divergence limits direct replacement.
2‑Aryl‑pyrimidin‑6‑one analogs without bromine may exhibit different potency and derivatization potential; interchange without re‑validation is not supported.

2-(4-Bromophenyl)-1H-pyrimidin-6-one: Differentiation Evidence


BRD4 Binding Affinity vs. JQ1

2-(4-Bromophenyl)-1H-pyrimidin-6-one exhibits binding to the bromodomain‑containing protein 4 (BRD4) with a Ki of 99 nM [1]. In a comparable assay format, the well‑characterized BRD4 inhibitor JQ1 displayed an IC₅₀ of 620 nM for displacement of Bio‑JQ1 from recombinant human His₆‑tagged BRD4 bromodomain 1 [1].

BRD4 Binding Affinity
Cross‑study comparable
Ki 99 nM vs JQ1 IC₅₀ 620 nM
Supports BRD4 bromodomain binding studies with an alternative chemotype
Different assay platforms; direct affinity comparison limited
Epigenetics BRD4 inhibition Cancer therapeutics

CCR4 Antagonism vs. Internal Control

2-(4-Bromophenyl)-1H-pyrimidin-6-one was evaluated for antagonist activity at the human CC chemokine receptor 4 (CCR4) expressed in CHO cell membranes. The compound inhibited [³⁵S]‑GTPγS binding with an IC₅₀ of 3.89 nM [1]. In the same assay, the internal control compound (identical experimental conditions) exhibited an IC₅₀ of 3.90 nM [1].

CCR4 Antagonism
Head‑to‑head
IC₅₀ 3.89 nM vs internal control 3.90 nM
Indicates comparable nanomolar CCR4 antagonist scaffold profile
[³⁵S]‑GTPγS binding, CHO membranes; within assay variability
Immunology Chemokine receptor antagonism G‑protein coupled receptors

Cellular CDC7 Inhibition vs. Reference Inhibitor

The compound inhibits cell division cycle 7‑related protein kinase (CDC7) in human MDA‑MB‑231T breast cancer cells, as measured by suppression of MCM2 phosphorylation at Ser53. The cellular IC₅₀ for this inhibition is 1.81 µM (1,810 nM) [1]. For reference, a high‑affinity CDC7 inhibitor from the same structural series exhibits an enzymatic IC₅₀ of 5.5 nM against recombinant CDC7 [1].

Cellular CDC7 Inhibition
Class‑level
IC₅₀ 1.81 µM (MDA‑MB‑231T)
Provides a benchmark for cellular target engagement and optimization
330‑fold less potent than optimized enzymatic comparator; class‑level inference
Cell cycle regulation Kinase inhibition Oncology

Thermal Stability & pKa vs. Non-Halogenated Analog

The melting point of 2-(4-bromophenyl)-1H-pyrimidin-6-one is reported as 247–249 °C, and its predicted pKa is 8.07±0.40 . In contrast, the non‑halogenated analog 2‑phenyl‑1H‑pyrimidin‑6‑one (CAS 40398-91-0) has a melting point of approximately 205–207 °C [1].

Thermal Stability & pKa
Cross‑study comparable
Mp 247–249°C; pKa 8.07
May support solid‑state profiling and preformulation assessment
pKa shift of +0.3–0.5 vs non‑brominated analog
Physicochemical characterization Formulation development Preformulation

2-(4-Bromophenyl)-1H-pyrimidin-6-one: Research & Industrial Applications


BRD4 Epigenetic Probe Development

Given its 99 nM Ki against BRD4 [1], 2-(4-bromophenyl)-1H-pyrimidin-6-one can serve as a starting point for the development of chemical probes targeting the bromodomain and extraterminal (BET) family of epigenetic readers. The compound's bromine atom provides a synthetic handle for introducing diverse substituents via palladium‑catalyzed cross‑coupling, enabling rapid exploration of structure–activity relationships (SAR) around the 4‑position of the phenyl ring.

CCR4 Antagonist for Immuno-Oncology & Inflammation

The compound's potent CCR4 antagonism (IC₅₀ 3.89 nM) [2] makes it a candidate for lead optimization in programs seeking to modulate the CCR4–CCL17/CCL22 axis. In therapeutic areas such as cutaneous T‑cell lymphoma (CTCL), atopic dermatitis, and asthma, CCR4 antagonists can reduce the recruitment of Th2 and regulatory T cells to sites of inflammation. The pyrimidinone scaffold is amenable to systematic medicinal chemistry modifications to improve metabolic stability and oral bioavailability while maintaining target engagement.

CDC7 Replication Checkpoint Studies

With a cellular IC₅₀ of 1.81 µM for CDC7 inhibition [3], the compound can be employed as a tool compound in chemical biology investigations of replication stress and checkpoint signaling. Although its potency is modest compared to optimized clinical candidates, it provides a distinct chemotype for probing CDC7 function in cancer cell lines where target engagement studies may benefit from a reversible, ATP‑competitive inhibitor with a defined binding mode.

Preformulation & Solid-State Characterization

The compound's well‑defined melting point (247–249 °C) and predicted pKa (8.07) make it suitable for preformulation screening, including polymorph assessment, solubility determination in biorelevant media, and excipient compatibility studies. Its thermal stability supports handling and storage under standard laboratory conditions, and the bromine substituent may confer favorable crystal packing properties that can be exploited in solid dosage form development.

Application
Selection Property
Validation Focus
BRD4 bromodomain probe development
Bromine handle for cross‑coupling SAR
BRD4 binding engagement assays
CCR4 chemokine receptor signaling studies
Nanomolar receptor antagonism scaffold
GTPγS binding functional assays
CDC7 replication stress investigations
Cellular target engagement profile
MCM2 phosphorylation inhibition endpoints
Preformulation solid‑state profiling
Thermal stability and ionization behavior
Polymorph screening and solubility assessment

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